Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

Catalog No.
S3435441
CAS No.
61905-90-6
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

CAS Number

61905-90-6

Product Name

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-ethoxy-1-methylindole-2-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-4-17-11-6-7-12-10(8-11)9-13(15(12)3)14(16)18-5-2/h6-9H,4-5H2,1-3H3

InChI Key

SLQMBVQIDCWBCL-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC)C
  • Indole derivative synthesis

    The molecule contains an indole ring, a common scaffold in many biologically active molecules. Research might focus on using this compound as a starting material for the synthesis of more complex indole derivatives with potential medicinal properties [].

  • Structure-activity relationship studies

    By studying how modifications to the molecule's structure affect its biological activity, researchers could gain insights into the mechanisms of action of other indole-based drugs [].

  • Biological screening

    The compound could be screened for activity against various targets of interest, such as enzymes, receptors, or pathogens, to identify potential leads for drug discovery [].

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its ethoxy and methyl substituents at specific positions on the indole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is C13H17NO3C_{13}H_{17}NO_3, with a molecular weight of approximately 233.26 g/mol. The structure features an indole ring system, which is known for its diverse reactivity and biological significance.

Typical of indole derivatives:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: It can undergo reduction reactions to yield different reduced forms.
  • Electrophilic Substitution: The indole ring can be modified through electrophilic substitution, allowing for the introduction of new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions, including temperature and solvent, are tailored based on the desired transformation .

Indole derivatives, including Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate, exhibit a broad range of biological activities. These compounds have been studied for their:

  • Antiviral Properties: Potential effectiveness against viral infections.
  • Anti-inflammatory Effects: Ability to reduce inflammation in various conditions.
  • Anticancer Activity: Inhibition of cancer cell proliferation.
  • Antimicrobial Effects: Activity against bacteria and fungi.

The diverse biological activities are attributed to the compound's ability to interact with multiple biochemical pathways, making it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate:

  • Reaction of Indoles with Ethyl Acetoacetate: One common approach involves the reaction of substituted indoles with ethyl acetoacetate in the presence of a catalyst, leading to the formation of the desired ester.
  • Friedel-Crafts Acylation: This method utilizes acylation reactions to introduce the carboxylate group onto the indole structure .

These synthesis methods can be optimized for yield and purity by adjusting various parameters such as temperature and reaction time.

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate has several potential applications, particularly in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases due to its biological activity.
  • Chemical Research: As a reagent in organic synthesis, particularly in creating more complex indole derivatives.

The compound's unique structural features may also lend themselves to applications in materials science or as intermediates in synthetic pathways .

Studies on Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate's interactions with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound can bind to multiple receptors, influencing various signaling pathways. This multi-target interaction profile underlines its potential utility in treating complex diseases that involve multiple biochemical pathways .

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate shares structural similarities with several other indole derivatives. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Ethyl 5-methoxy-1H-indole-2-carboxylate0.98Contains a methoxy group instead of an ethoxy group
Ethyl 6-methoxy-1H-indole-2-carboxylate0.97Methoxy group at position six
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate0.95Benzyl ether substituent
Ethyl 5-isopropoxy-1H-indole-2-carboxylate0.95Isopropoxy group providing steric hindrance
Ethyl 5-acetoxy-1H-indole-2-carboxylate0.98Acetoxy group introduces different reactivity

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is distinct due to its specific ethoxy substitution and methyl group at the first position, which may influence its reactivity and biological profile compared to these similar compounds .

XLogP3

2.9

Wikipedia

1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester

Dates

Last modified: 04-15-2024

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